Ethyl trimethylsilyl malonate

Description

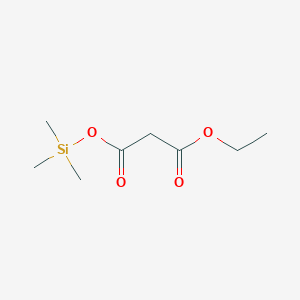

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 3-O-trimethylsilyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4Si/c1-5-11-7(9)6-8(10)12-13(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXMKQLVICGFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171589 | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-03-9 | |

| Record name | Propanedioic acid, 1-ethyl 3-(trimethylsilyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trimethylsilyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Trimethylsilyl Malonate

For the modern researcher and drug development professional, a comprehensive understanding of the physical and chemical characteristics of reagents is paramount. Ethyl trimethylsilyl malonate, a versatile building block in organic synthesis, is no exception. This guide provides a detailed exploration of its core physical properties, offering not just data, but the scientific context and experimental causality essential for its effective application.

Introduction: The Synthetic Utility of this compound

This compound (ETSM) is a mixed ester of malonic acid, featuring both an ethyl and a trimethylsilyl (TMS) group. This unique structure imparts valuable reactivity, making it a key intermediate in the synthesis of a variety of organic molecules, including β-keto esters.[1] The TMS group can serve as a protecting group or a reactive site, offering synthetic pathways that are distinct from those available with diethyl malonate or dimethyl malonate. Its moisture sensitivity is a critical handling parameter that dictates its storage and use in anhydrous reaction conditions.[1][2]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are fundamental to its handling, purification, and reaction setup. The following table summarizes the key physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄Si | [1][3][4][5][6] |

| Molecular Weight | 204.30 g/mol | [1][4] |

| Boiling Point | 75 °C at 0.5 mmHg | [1] |

| Density | 1.000 g/cm³ | [1] |

| Appearance | Colorless liquid (presumed) | |

| Solubility | Soluble in common organic solvents | |

| Moisture Sensitivity | Reported to be moisture-sensitive | [1][2] |

Expert Insights: The reported boiling point at reduced pressure indicates that this compound is amenable to purification by vacuum distillation. Its density of 1.000 g/cm³ is convenient for laboratory measurements by volume. The moisture sensitivity is a critical parameter, necessitating the use of anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) during reactions to prevent hydrolysis of the trimethylsilyl ester group.

Experimental Determination of Physical Properties

To ensure the quality and identity of this compound, a series of analytical experiments are typically performed. The following diagram and protocols outline a standard workflow for this characterization.

Caption: Workflow for the Synthesis and Characterization of this compound.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure.

Protocol:

-

Place a small sample of purified this compound in a Hickman still or a similar micro-distillation apparatus.

-

Add a boiling chip or a magnetic stir bar to ensure smooth boiling.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to the desired level (e.g., 0.5 mmHg).

-

Heat the sample gently using a sand bath or heating mantle.

-

Record the temperature at which the liquid is observed to be in equilibrium with its vapor (i.e., when the condensate is consistently forming on the condenser).

Principle: Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is commonly used for accurate density determination of liquids.

Protocol:

-

Clean and dry a pycnometer of known volume and record its empty mass.

-

Fill the pycnometer with distilled water at a known temperature and record the mass. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature and record the mass.

-

Calculate the density of the sample by dividing the mass of the sample by the volume of the pycnometer.

Principle: The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

Protocol:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium with the instrument (typically at 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Spectroscopic and Spectrometric Analysis

Spectroscopic data is crucial for confirming the molecular structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the malonate backbone (a singlet), and the methyl protons of the TMS group (a singlet).

-

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.

-

²⁹Si NMR: Would show a characteristic signal for the silicon atom of the TMS group.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, which can help in confirming the molecular weight and structure.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups and Si-C stretching of the TMS group.

Synthesis and Purity

This compound is typically prepared from the potassium salt of ethyl malonate.[1] The purity of the final product is critical for its successful use in subsequent reactions. Impurities from the synthesis, such as unreacted starting materials or byproducts, can be removed by vacuum distillation. The physical properties discussed in this guide are key indicators of purity. For instance, a sharp boiling point range and a refractive index that matches the literature value are indicative of a pure compound.

Handling, Storage, and Safety

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 553061, Bis[2-(trimethylsilyl)ethyl] malonate. Retrieved from [Link]

-

Bolton, G. L. (2001). This compound. Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560650, Methyl 2-(trimethylsilyl)ethyl malonate. Retrieved from [Link]

-

NIST. (n.d.). mono-Ethyl malonate, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl 3-(trimethylsilyl) 2-ethylmalonate. Retrieved from [Link]

- Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352.

-

PubChemLite. (n.d.). This compound (C8H16O4Si). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl ethoxymethylenemalonate. Retrieved from [Link]

-

Filo. (2024). Discuss synthetic applications of diethyl malonate. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive index of C11H12O2 (Ethyl cinnamate) - Krauter. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Acid catalysed synthesis of ethyl ethoxymethylenemalonate. Retrieved from [Link]

-

NIST. (n.d.). mono-Ethyl malonate, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Chemsrc. (n.d.). Ethyl methylmalonate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. mono-Ethyl malonate, TMS derivative [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C8H16O4Si) [pubchemlite.lcsb.uni.lu]

- 6. mono-Ethyl malonate, TMS derivative [webbook.nist.gov]

- 7. fishersci.dk [fishersci.dk]

Ethyl trimethylsilyl malonate synthesis from potassium salt of Ethyl Malonate.

An In-Depth Technical Guide to the Synthesis of Ethyl Trimethylsilyl Malonate from the Potassium Salt of Ethyl Malonate

Introduction: The Strategic Value of Silyl Malonates in Modern Synthesis

In the landscape of organic synthesis, malonic esters are foundational building blocks, prized for their versatility in carbon-carbon bond formation. The strategic introduction of a silyl group, specifically a trimethylsilyl (TMS) moiety, to one of the carboxyl groups transforms the classical malonate into a highly valuable and nuanced reagent. This compound is a key intermediate, particularly in the acylation to generate a diverse array of β-ketoesters, which are precursors to numerous pharmaceuticals and complex molecules.[1][2][3][4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and common method for synthesizing this compound. We will begin with the preparation of the requisite precursor, the potassium salt of ethyl malonate, and proceed through a detailed mechanistic and procedural account of the silylation reaction. The narrative emphasizes the causality behind experimental choices, ensuring a thorough understanding of the process from both a theoretical and practical standpoint.

Part 1: Synthesis of the Precursor: Potassium Ethyl Malonate

The journey to this compound begins with the controlled and selective saponification of one ester group of diethyl malonate. This is a critical first step that leverages the differential reactivity of the ester functionalities to yield the mono-potassium salt.

Reaction Principle: Selective Saponification

The synthesis of potassium ethyl malonate is achieved through the reaction of diethyl malonate with one equivalent of potassium hydroxide (KOH) in an ethanolic solution.[5][6] The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl malonate. The use of ethanol as a solvent is crucial; it readily dissolves both the organic ester and the inorganic base, facilitating a homogeneous reaction environment. The resulting potassium salt is less soluble in ethanol than the starting materials, leading to its precipitation as a white solid upon formation, which drives the reaction to completion.[7]

Detailed Experimental Protocol: Preparation of Potassium Ethyl Malonate

This protocol is adapted from established procedures.[6][7][8]

1. Reagent Preparation and Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Prepare a solution of potassium hydroxide (1.0 equivalent) in absolute ethanol.[6][8]

-

In the reaction flask, dissolve diethyl malonate (1.0 equivalent) in absolute ethanol.

2. Reaction Execution:

-

With vigorous stirring, add the ethanolic KOH solution dropwise to the diethyl malonate solution at room temperature over approximately one hour.[6][8]

-

A voluminous white precipitate of potassium ethyl malonate will form during the addition.[7]

-

After the addition is complete, continue stirring the mixture overnight to ensure the reaction goes to completion.[6]

3. Isolation and Purification:

-

The white precipitate is collected by suction filtration, preferably using a Büchner funnel.[7][8]

-

Wash the collected solid with a small amount of cold absolute ethanol and then with diethyl ether to remove any unreacted starting material and residual solvent.

-

Dry the resulting white crystalline solid under reduced pressure to yield pure potassium ethyl malonate. The product is hygroscopic and should be stored in a desiccator.[7]

Reagent Data

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Diethyl Malonate | 160.17 | 1.0 | Should be pure and dry. |

| Potassium Hydroxide | 56.11 | 1.0 | Use pellets (85-90% purity is common, adjust weight accordingly).[8] |

| Absolute Ethanol | 46.07 | Solvent | Must be anhydrous to prevent formation of dipotassium malonate. |

| Diethyl Ether | 74.12 | Wash Solvent | Anhydrous grade recommended for washing. |

Part 2: The Core Synthesis: Silylation of Potassium Ethyl Malonate

With the potassium salt in hand, the next stage is the introduction of the trimethylsilyl group. This is accomplished through a nucleophilic substitution reaction with trimethylsilyl chloride (TMSCl).

Reaction Mechanism: Nucleophilic Attack on Silicon

The silylation proceeds via a classic SN2-type mechanism.[9] The oxygen anion of the potassium ethyl malonate acts as the nucleophile, attacking the electrophilic silicon atom of trimethylsilyl chloride. The chloride ion serves as the leaving group, and the concurrent formation of highly stable potassium chloride (KCl) salt provides a strong thermodynamic driving force for the reaction.

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Silylation

1. Reaction Setup:

-

A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a nitrogen or argon inlet. The entire apparatus must be flame-dried or oven-dried before assembly to ensure anhydrous conditions.[10]

-

Suspend the finely ground potassium ethyl malonate (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF).

2. Reaction Execution:

-

Cool the suspension in an ice bath to 0 °C.

-

Add freshly distilled trimethylsilyl chloride (1.1-1.3 equivalents) dropwise to the stirred suspension over 15-30 minutes.[11] An excess of TMSCl is used to ensure complete conversion of the potassium salt.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-12 hours to ensure the reaction is complete.[10] Progress can be monitored by techniques like TLC or by observing the disappearance of the solid starting material.

3. Work-up and Purification:

-

The reaction mixture will contain the desired product in solution and a precipitate of potassium chloride.

-

Remove the KCl precipitate by filtration under an inert atmosphere. A cannula filtration or a Schlenk filter is ideal for this purpose to avoid exposure to air.

-

Wash the filtered salt with a small amount of the anhydrous solvent to recover any entrained product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a liquid, is then purified by vacuum distillation to yield pure this compound.[12]

Quantitative Data and Conditions

| Parameter | Value/Condition | Rationale |

| Reactants | ||

| Potassium Ethyl Malonate | 1.0 equivalent | The limiting reagent. |

| Trimethylsilyl Chloride | 1.1 - 1.3 equivalents | Excess drives the reaction to completion. |

| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent prevents reaction with TMSCl; solubilizes product. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls potential exothermicity. |

| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent hydrolysis of TMSCl and the silyl ester product.[12] |

| Reaction Time | 2 - 12 hours | Dependent on scale and reaction efficiency. |

| Purification | Vacuum Distillation | Product is a high-boiling liquid, requiring reduced pressure.[12] |

| Boiling Point | ~75 °C / 0.5 mmHg[12] | Physical constant for product identification. |

| Expected Yield | >80% | Typical for this type of efficient silylation. |

Part 3: Product Characterization

Confirmation of the successful synthesis of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR: The spectrum will show a characteristic singlet at approximately 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Other key signals include a triplet and a quartet for the ethyl group (-OCH₂CH₃) and a singlet for the central methylene protons (-CH₂-).

-

¹³C NMR: The spectrum will display a signal for the methyl carbons of the TMS group near 0 ppm, along with signals for the methylene, methyl, and two distinct carbonyl carbons.

-

IR Spectroscopy: The spectrum will be dominated by strong C=O stretching absorptions for the two ester carbonyl groups, typically in the range of 1730-1750 cm⁻¹. The presence of the Si-O bond can also be observed.

-

Mass Spectrometry (MS): GC-MS can confirm the molecular weight (204.30 g/mol ) and provide characteristic fragmentation patterns.[12][13]

Part 4: Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

-

Trimethylsilyl Chloride (TMSCl): This reagent is highly flammable, corrosive, and a lachrymator.[14] It reacts violently with water and moisture to release corrosive hydrogen chloride gas.[14] Always handle TMSCl in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[16][17]

-

Anhydrous Solvents (Diethyl Ether, THF): These solvents are extremely flammable and can form explosive peroxides upon standing.[15] Ensure all ignition sources are removed from the work area. Use grounding straps for large-scale transfers to prevent static discharge.[14][17]

-

Potassium Hydroxide: A corrosive solid that can cause severe burns. Avoid skin and eye contact.

-

General Procedures: The entire synthesis should be conducted under an inert atmosphere to prevent exposure of moisture-sensitive reagents to air.[17] All glassware must be thoroughly dried.

Part 5: Visualizing the Synthetic Workflow

The following diagram outlines the complete experimental sequence, providing a clear visual guide from starting materials to the final, purified product.

Caption: Complete workflow for the two-stage synthesis of this compound.

Part 6: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Potassium Salt | Incomplete saponification; excess water leading to dipotassium salt formation. | Ensure 1:1 molar ratio; use anhydrous ethanol; allow for sufficient reaction time. |

| Low Yield of Silyl Ester | Moisture contamination hydrolyzing TMSCl or product; incomplete reaction. | Rigorously dry all glassware and solvents; maintain a positive inert gas pressure; increase reaction time or warm slightly. |

| Product Decomposes during Distillation | Distillation temperature is too high; presence of acidic impurities. | Ensure a good vacuum (<1 mmHg) to lower the boiling point; wash crude product with a mild base (e.g., sat. NaHCO₃) before drying and distillation. |

| Cloudy Distillate | Co-distillation of salts or other impurities. | Ensure thorough filtration of KCl before distillation; consider a second distillation if purity is low. |

Conclusion

The synthesis of this compound from its potassium salt is a reliable and efficient transformation that provides access to a valuable synthetic intermediate. Success hinges on two core principles: the precise, selective saponification to form the initial potassium salt, and the rigorous exclusion of moisture during the subsequent silylation step. By understanding the underlying mechanisms and adhering to the detailed protocols and safety measures outlined in this guide, researchers can confidently produce this versatile reagent for application in pharmaceutical development and complex molecule synthesis.

References

-

Guidechem. What is Ethyl Potassium Malonate and How is it Used? - FAQ.

-

Benchchem. Application Notes and Protocols: Potassium Malonate in Organic Synthesis.

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. Org. Syn. Coll. Vol. 4, p.105 (1963); Vol. 34, p.12 (1954).

-

ChemicalBook. Ethyl potassium malonate synthesis.

-

Google Patents. DE19817101A1 - Process for the preparation of potassium monoethyl malonate.

-

Benchchem. Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate.

-

Chongqing Chemdad Co. Ethyl potassium malonate.

-

AbMole BioScience. Ethyl potassium malonate.

-

ResearchGate. This compound. In e-EROS Encyclopedia of Reagents for Organic Synthesis.

-

Fisher Scientific. SAFETY DATA SHEET - 2-(Trimethylsilyl)ethoxymethyl chloride.

-

Gelest, Inc. 2-(TRIMETHYLSILYL)ETHOXYMETHYL CHLORIDE, 95%.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-(Trimethylsilyl)ethoxymethyl chloride.

-

Thermo Scientific Chemicals. Ethyl potassium malonate, 98%.

-

Wikipedia. Silylation.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-(Trimethylsilyl)ethoxymethyl chloride (alternative).

-

Fisher Scientific. SAFETY DATA SHEET - Chlorotrimethylsilane.

-

Organic Syntheses. ethyl ethoxymethylenemalonate. Org. Syn. Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948).

-

BioCat GmbH. Ethyl potassium malonate.

-

PubChem. Bis[2-(trimethylsilyl)ethyl] malonate.

-

NIH National Library of Medicine. Malonates in Cyclocondensation Reactions.

-

Organic Syntheses. (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane. Org. Syn. 2014, 91, 1.

-

Benchchem. Comparative Kinetic Analysis of Diethyl(trimethylsilylmethyl)malonate Reactions.

-

PubChem. Methyl 2-(trimethylsilyl)ethyl malonate.

-

Supporting Information. NMR Spectra of New Compounds.

-

PubChemLite. This compound (C8H16O4Si).

-

Benchchem. A Comparative Guide to the Applications of Potassium Malonate in Organic Synthesis.

Sources

- 1. Ethyl potassium malonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. abmole.com [abmole.com]

- 3. Ethyl potassium malonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. biocat.com [biocat.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Silylation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C8H16O4Si) [pubchemlite.lcsb.uni.lu]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. gelest.com [gelest.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Spectroscopic Guide to Ethyl Trimethylsilyl Malonate: Structure Elucidation for the Modern Laboratory

Introduction

In the landscape of contemporary drug discovery and synthetic chemistry, the precise characterization of molecular architecture is paramount. Ethyl trimethylsilyl malonate stands as a versatile building block, its utility intrinsically linked to its unique structural features. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to not only present the spectral fingerprints of this molecule but also to illuminate the underlying principles that govern these spectroscopic techniques. This guide is structured to provide both theoretical understanding and practical, field-proven insights into the experimental methodologies and data interpretation critical for confident structural elucidation.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound is presented below, with atoms systematically numbered for clarity in the subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the electronic environment of individual atoms within a molecule, providing detailed information about connectivity and stereochemistry.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) spectroscopy relies on the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency at which a proton resonates is influenced by its local electronic environment, a phenomenon known as chemical shift (δ), reported in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃).[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[3][4]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.[5]

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ (C5) |

| b | 3.38 | Singlet (s) | 2H | -CO-CH₂ -CO- (C1) |

| c | 1.27 | Triplet (t) | 3H | -O-CH₂-CH₃ (C6) |

| d | 0.28 | Singlet (s) | 9H | -Si(CH₃ )₃ (C11, C12, C13) |

The predicted ¹H NMR spectrum of this compound displays four distinct signals, consistent with the four sets of chemically non-equivalent protons in the molecule.[6][7] The downfield quartet at approximately 4.19 ppm is characteristic of the methylene protons of the ethyl ester group, deshielded by the adjacent oxygen atom. The singlet at around 3.38 ppm corresponds to the active methylene protons of the malonate backbone. The triplet at approximately 1.27 ppm is assigned to the methyl protons of the ethyl group, and the highly shielded, intense singlet at 0.28 ppm is the characteristic signal of the nine equivalent protons of the trimethylsilyl group.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

-

Sample Preparation: A more concentrated solution (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is used.

-

Data Acquisition: A standard proton-decoupled ¹³C{¹H} experiment is performed. A sufficient number of scans is crucial to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Data and Interpretation:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | 167.8 | C =O (Ethyl Ester) (C7) |

| 2 | 167.3 | C =O (Silyl Ester) (C2) |

| 3 | 61.5 | -O-CH₂ -CH₃ (C5) |

| 4 | 44.5 | -CO-CH₂ -CO- (C1) |

| 5 | 14.2 | -O-CH₂-CH₃ (C6) |

| 6 | -0.8 | -Si(CH₃ )₃ (C11, C12, C13) |

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.[9] The two carbonyl carbons of the ester groups are the most deshielded, appearing in the 167-168 ppm region. The methylene carbon of the ethyl group is found around 61.5 ppm, deshielded by the electronegative oxygen. The central methylene carbon of the malonate unit appears at approximately 44.5 ppm. The methyl carbon of the ethyl group is located at about 14.2 ppm. Finally, the three equivalent methyl carbons of the trimethylsilyl group are highly shielded and resonate at a characteristic upfield position of around -0.8 ppm.

Infrared (IR) Spectroscopy

Theoretical Principles: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (sp³ hybridized carbons) |

| ~1750 | Strong | C=O stretch (ethyl ester) |

| ~1730 | Strong | C=O stretch (silyl ester) |

| ~1250 | Strong | Si-C stretch (trimethylsilyl group) |

| ~1150-1050 | Strong | C-O stretch (ester linkages) |

| ~840 | Strong | Si-C rock (trimethylsilyl group) |

The IR spectrum of this compound is dominated by strong absorptions characteristic of its functional groups. The most prominent features are the two strong carbonyl (C=O) stretching bands around 1750 cm⁻¹ and 1730 cm⁻¹, corresponding to the ethyl ester and the silyl ester, respectively. The presence of two distinct C=O bands is expected due to the different electronic environments of the two ester groups. Strong bands in the 1250 cm⁻¹ and 840 cm⁻¹ regions are indicative of the trimethylsilyl group. The C-O stretching vibrations of the ester linkages appear as strong absorptions in the 1150-1050 cm⁻¹ region, and the C-H stretching of the alkyl groups is observed around 2960 cm⁻¹.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation.

Experimental Protocol:

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating positive ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data and Interpretation:

The mass spectrum of this compound (molecular weight: 204.30 g/mol ) shows a characteristic fragmentation pattern.[10] The molecular ion peak ([M]⁺) at m/z 204 may be weak or absent due to the lability of the molecule under EI conditions.

Key Fragmentation Pathways:

Caption: Key fragmentation pathways of this compound in EI-MS.

-

[M-15]⁺ (m/z 189): Loss of a methyl radical (•CH₃) from the trimethylsilyl group is a very common fragmentation for TMS-containing compounds.[11][12]

-

[M-29]⁺ (m/z 175): Loss of an ethyl radical (•C₂H₅) from the ethyl ester group.

-

[M-45]⁺ (m/z 159): Loss of an ethoxy radical (•OC₂H₅) from the ethyl ester group.

-

m/z 131: This fragment likely arises from the loss of an ethylene oxide molecule from the [M-15]⁺ ion.

-

m/z 73 (Base Peak): The most abundant ion in the spectrum is typically the trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a hallmark of trimethylsilyl compounds.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and characterization. The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers complementary information that, when synthesized, paints a complete picture of the molecule's structure. The characteristic signals in each spectrum, from the upfield trimethylsilyl resonance in NMR to the strong carbonyl stretches in IR and the dominant m/z 73 fragment in MS, serve as reliable diagnostic markers. By understanding the principles behind these techniques and the specific spectral features of this compound, researchers and drug development professionals can confidently utilize this important synthetic intermediate in their endeavors.

References

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

SpectraBase. (n.d.). MALONIC ACID, ETHYL TRIMETHYLSILYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Bis[2-(trimethylsilyl)ethyl] malonate. Retrieved from [Link]

-

NIST. (n.d.). mono-Ethyl malonate, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl 3-(trimethylsilyl) 2-ethylmalonate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(trimethylsilyl)ethyl malonate. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]

-

Mamer, O. A., & Montgomery, J. A. (1981). The mass spectra of the trimethylsilyl derivatives of some dicarboxylic and aromatic acids of human origin. Biomedical Mass Spectrometry, 8(6), 288–292. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Gavrilov, K. N., et al. (2019). NMR Spectra of New Compounds.

-

Schmidt, U., & Schwochau, M. (1967). Über Trimethylsilylester, I. Synthese von β‐Keto‐estern und Acyl‐aceto‐estern. Monatshefte für Chemie, 98(4), 1492–1511. [Link]

-

PubChemLite. (n.d.). This compound (C8H16O4Si). Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. sites.bu.edu [sites.bu.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acdlabs.com [acdlabs.com]

- 10. mono-Ethyl malonate, TMS derivative [webbook.nist.gov]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl Trimethylsilyl Malonate: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive overview of ethyl trimethylsilyl malonate, a versatile reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides detailed synthetic protocols, and explores its strategic applications, particularly in the synthesis of key pharmaceutical intermediates. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.

Core Concepts: Unveiling the Molecular Architecture

This compound is a mixed ester of malonic acid, featuring both an ethyl ester and a trimethylsilyl ester functional group. This unique structure imparts valuable reactivity characteristics that are exploited in various synthetic transformations.

Chemical Structure and Molecular Formula

The fundamental identity of any chemical reagent lies in its structure. This compound possesses a reactive methylene group flanked by two carbonyl groups, a characteristic feature of malonic esters. One carboxyl group is esterified with ethanol, while the other is protected as a bulky, labile trimethylsilyl (TMS) ester.

The molecular formula for this compound is C₈H₁₆O₄Si [1][2].

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Weight | 204.30 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | 1.004 g/cm³ at 25 °C | [3] |

| Boiling Point | 75 °C at 0.5 mmHg | [2] |

| Refractive Index (n20/D) | 1.416 | |

| Flash Point | 50 °C (122 °F) - closed cup | |

| InChI Key | PVXMKQLVICGFSI-UHFFFAOYSA-N | [3] |

| CAS Number | 18457-03-9 | [1][2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a well-established procedure, prized for its efficiency and reliability. The most common and robust method involves the silylation of ethyl potassium malonate. This approach is favored due to the ready availability of the starting materials and the straightforward nature of the reaction.

Causality Behind Experimental Choices

The selection of ethyl potassium malonate as the starting material is strategic. The potassium salt of the malonic ester is a stable, easily handled solid that acts as a potent nucleophile. The use of a strong, non-protic solvent is crucial to ensure the solubility of the salt and to facilitate the nucleophilic attack on the silylating agent without unwanted side reactions. Trimethylsilyl chloride is the silylating agent of choice due to its high reactivity and the volatile nature of the resulting hydrochloric acid byproduct, which can be easily removed from the reaction mixture.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from ethyl potassium malonate and trimethylsilyl chloride.

Materials:

-

Ethyl potassium malonate

-

Trimethylsilyl chloride

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Ethyl Potassium Malonate: Ethyl potassium malonate can be prepared by the partial saponification of diethyl malonate with one equivalent of potassium hydroxide in ethanol. The resulting salt is then isolated and dried thoroughly before use.[4][5][6]

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line is charged with ethyl potassium malonate.

-

Solvent Addition: Anhydrous diethyl ether is added to the flask to create a suspension of the potassium salt.

-

Addition of Trimethylsilyl Chloride: Trimethylsilyl chloride is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of ethyl potassium malonate at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours, or until the reaction is complete (monitored by TLC or GC). The formation of a white precipitate of potassium chloride will be observed.

-

Work-up: The reaction mixture is filtered to remove the potassium chloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Application of this compound in β-keto ester synthesis.

The β-keto ester moiety is a common structural motif in a wide range of pharmaceuticals, including anti-inflammatory agents, antibiotics, and central nervous system drugs. While direct examples of this compound in the synthesis of currently marketed drugs are not readily found in publicly available literature, the strategic use of silyl-protected malonates for the synthesis of complex β-keto esters is a well-established methodology in medicinal chemistry. This approach offers a cleaner and more controlled route to these vital intermediates compared to traditional methods.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Hazard Classification: this compound is classified as a flammable liquid (Flam. Liq. 3). * Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, eye protection, and face protection. * Use in a well-ventilated area.

-

Store in a cool, dry place. The compound is reported to be moisture-sensitive. [2]* First Aid:

-

In case of skin contact, wash with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes.

-

If inhaled, move the person to fresh air.

-

If swallowed, seek medical attention.

-

Always consult the latest Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its unique structure allows for the efficient and controlled synthesis of β-keto esters, which are crucial intermediates in the development of new pharmaceuticals. By understanding its chemical properties, mastering its synthesis, and appreciating its strategic applications, researchers and scientists can leverage this powerful tool to advance the frontiers of drug discovery.

References

-

NMR Spectra of New Compounds. [No specific title]. [Link]

-

Chemical Point. This compound. [Link]

- Bolton, G. L. (2001). This compound. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.

- Mamer, O. A., et al. (1981). Formation of fragment ions from the TMS derivative of ethylmalonic acid. Biomedical Mass Spectrometry, 8(3), 111-116.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

-

NIST. mono-Ethyl malonate, TMS derivative. [Link]

- Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 389–408.

-

PubChem. Methyl 2-(trimethylsilyl)ethyl malonate. [Link]

-

SpectraBase. MALONIC ACID, ETHYL TRIMETHYLSILYL ESTER. [Link]

-

PubChem. Bis[2-(trimethylsilyl)ethyl] malonate. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery: a review. Drug Discovery Today, 8(12), 551–556.

-

Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block. (2026, January 8). [No specific publisher]. [Link]

- Asher, S. (2024). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS.

Sources

CAS number and safety information for Ethyl trimethylsilyl malonate.

An In-Depth Technical Guide to Ethyl Trimethylsilyl Malonate for Advanced Synthesis

Introduction: A Versatile Silyl-Protected Building Block

This compound (CAS No. 18457-03-9) is a specialized diester of malonic acid, featuring both an ethyl ester and a trimethylsilyl (TMS) ester.[1][2] This unique asymmetric structure makes it a valuable and versatile reagent in modern organic synthesis, particularly within pharmaceutical and fine chemical development. Unlike its more common cousin, diethyl malonate, the presence of the labile TMS group provides a synthetic handle for selective transformations. The TMS ester can function as a protecting group for one of the carboxylic acid functionalities, allowing for reactions to be directed specifically at the ethyl ester portion or the active methylene group. Furthermore, the electronic and steric properties of the TMS group influence the acidity of the α-proton and the nucleophilicity of the corresponding enolate, offering distinct reactivity profiles compared to symmetrically substituted malonates.[3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and critical safety protocols for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a liquid at room temperature with properties that necessitate specific handling conditions.[2] Its identity is confirmed by its unique CAS number, molecular formula, and consistent physical data across suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18457-03-9 | [1][2] |

| Molecular Formula | C₈H₁₆O₄Si | [1][4] |

| Molecular Weight | 204.30 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 75 °C @ 0.5 mmHg | [2] |

| Density | 1.000 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.416 | [2] |

| InChI Key | PVXMKQLVICGFSI-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CC(=O)O(C)C | [2][4] |

Synthesis and Preparation

While commercially available, this compound can be readily prepared in the laboratory. A common and efficient method involves the silylation of potassium ethyl malonate, which is itself generated from the partial hydrolysis of diethyl malonate.[5][6]

Causality in the Synthetic Protocol:

The choice of potassium ethyl malonate as the starting material is crucial. The ionic nature of the potassium carboxylate allows for a clean and high-yielding nucleophilic attack on a silicon electrophile, such as trimethylsilyl chloride (TMSCl). Using a strong, non-nucleophilic base to first generate the potassium salt from monoethyl malonate ensures complete deprotonation without competing side reactions. The subsequent reaction with TMSCl is a classic silylation, forming a stable but readily cleavable Si-O bond. The moisture-sensitive nature of both the TMSCl reagent and the final product dictates the use of anhydrous solvents and an inert atmosphere to prevent premature hydrolysis.[5]

Experimental Protocol: Synthesis from Potassium Ethyl Malonate

-

Preparation of Starting Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend potassium ethyl malonate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Silylation: Cool the suspension to 0 °C using an ice bath. Add trimethylsilyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by the disappearance of the solid starting material and the formation of a fine precipitate of potassium chloride (KCl).

-

Workup: Filter the reaction mixture under an inert atmosphere to remove the KCl precipitate. Wash the salt cake with a small amount of anhydrous solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation (e.g., 75 °C at 0.5 mmHg) to yield pure this compound.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophile after deprotonation of the active methylene group. It is a key intermediate for the synthesis of β-keto esters, which are precursors to a wide array of more complex molecules.[5]

Mechanism: Formation of β-Keto Esters

The reaction proceeds via the formation of a lithium enolate, which is then acylated by an acid chloride or another suitable acylating agent. The initial product is a diacylated intermediate. A key step is the facile, aqueous workup which selectively hydrolyzes the TMS ester, followed by spontaneous decarboxylation, to yield the target β-keto ester. This "silyl-ester synthesis" provides a clean and efficient one-pot method.

Reaction Mechanism Diagram

Caption: Mechanism for β-keto ester synthesis using this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its chemical properties and potential hazards. The compound is classified as a flammable liquid and requires precautions to avoid ignition sources.[7]

GHS Hazard Information

Safety data for this specific compound is limited, but based on available information and the hazards of related malonates, a cautious approach is warranted.

Table 2: GHS Safety Information for this compound

| Hazard Category | Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Source(s) |

| Physical Hazard | GHS02 (Flame)[8] | Warning | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. | [7] |

| Health Hazard (Potential) | GHS07 (Exclamation Mark)[8] | Warning | H319: Causes serious eye irritation. (Inferred from related compounds) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Environmental Hazard (Potential) | None specified | - | H402: Harmful to aquatic life. (Inferred from related compounds) | P273: Avoid release to the environment. | [9] |

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.

-

Fire Safety: Keep away from all sources of ignition, including heat, sparks, and open flames.[12] Use spark-proof tools and explosion-proof equipment.[12] Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

-

Storage: The compound is moisture-sensitive.[5] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.[2]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[13] Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound stands out as a highly effective and strategic reagent for synthetic chemists. Its unique structure enables selective reactions that are often cleaner and more direct than those using traditional malonic esters. By serving as a protected form of monoethyl malonate, it facilitates the efficient construction of β-keto esters and other valuable intermediates. A thorough understanding of its properties, reactivity, and stringent safety requirements is paramount for its successful and safe application in the laboratory, empowering researchers in the discovery and development of new chemical entities.

References

-

Bolton, G. L. (2001). This compound. In Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Bis(trimethylsilyl) malonate (2023). [Link]

-

Stadlbauer, W., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-352. [Link]

-

PubChem. Bis[2-(trimethylsilyl)ethyl] malonate. [Link]

-

Stoffenmanager. GHS hazard pictograms. [Link]

-

PubChemLite. This compound (C8H16O4Si). [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate. [Link]

-

University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

Organic Syntheses. ethyl ethoxymethylenemalonate. [Link]

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

-

Baria, B. (2022). Synthesis of Diethyl malonate (Malonic ester). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 乙基三甲基硅基丙二酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C8H16O4Si) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.dk [fishersci.dk]

- 8. GHS hazard pictograms [stoffenmanager.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. carlroth.com [carlroth.com]

- 11. buyat.ppg.com [buyat.ppg.com]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

A Senior Application Scientist's Guide to Malonic Esters: A Comparative Analysis of Ethyl Trimethylsilyl Malonate and Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Malonic Esters in Synthesis

Malonic esters are foundational building blocks in the armamentarium of the synthetic organic chemist. Their utility is centered around the reactivity of the central methylene group, which is flanked by two electron-withdrawing ester functionalities. This structural motif renders the α-hydrogens acidic and readily deprotonated to form a stabilized enolate, a potent nucleophile for the construction of carbon-carbon bonds. For decades, diethyl malonate has been the workhorse in this class of reagents, pivotal in the synthesis of a vast array of molecules, from pharmaceuticals to fragrances.[1]

However, the evolution of synthetic chemistry perpetually seeks reagents with enhanced or unique properties to address modern challenges in efficiency, selectivity, and substrate scope. In this context, silyl-substituted malonates, such as ethyl trimethylsilyl malonate, have emerged as valuable alternatives. This technical guide provides an in-depth comparative analysis of this compound and the traditional diethyl malonate, offering insights into their distinct physicochemical properties, reactivity profiles, and strategic applications in contemporary organic synthesis, particularly within the realm of drug discovery and development.

I. Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physical properties of these reagents is crucial for their effective handling, reaction setup, and purification. The substitution of an ethyl group with a trimethylsilyl (TMS) group imparts significant changes to the molecule's characteristics.

| Property | Diethyl Malonate | This compound |

| Molecular Formula | C₇H₁₂O₄ | C₈H₁₆O₄Si |

| Molecular Weight | 160.17 g/mol [2] | 204.30 g/mol [3] |

| Boiling Point | 199 °C[2] | 75 °C at 0.5 mmHg[3] |

| Density | 1.055 g/mL at 20 °C[4] | 1.000 g/cm³[3] |

| CAS Number | 105-53-3[2] | 18457-03-9[3] |

The most notable difference is the significantly lower boiling point of this compound under vacuum, which can be advantageous for purification by distillation, especially for thermally sensitive products. The increased molecular weight and the presence of the silicon atom in this compound also influence its solubility and chromatographic behavior.

II. Reactivity and Mechanistic Considerations: The Silyl Advantage

Electronic Effects of the Trimethylsilyl Group

The trimethylsilyl group is known to be electron-releasing, which would be expected to slightly decrease the acidity of the α-protons compared to diethyl malonate.[2] However, the silicon atom's ability to stabilize an adjacent carbanion through hyperconjugation (σ-π conjugation) can also play a role. More significantly, the TMS group on one of the ester oxygens in this compound influences the reactivity of the corresponding enolate. The hard nature of silicon favors interaction with the hard oxygen of the enolate, potentially influencing the regioselectivity of subsequent reactions.[5]

Steric Influence

The bulky trimethylsilyl group exerts a significant steric influence on the molecule. This steric hindrance can be strategically exploited to control the extent of reaction, for instance, by disfavoring dialkylation after a single alkylation has occurred. In contrast, with the less hindered diethyl malonate, dialkylation is often a competing side reaction that requires careful control of stoichiometry and reaction conditions.[6]

The Trimethylsilyl Group as a Protecting Group

A key advantage of the trimethylsilyl ester is its ability to function as a protecting group that can be cleaved under mild conditions.[7][8] This allows for selective transformations at other sites of the molecule, with the TMS ester being removed in a later step. Common deprotection methods include treatment with fluoride sources like tetrabutylammonium fluoride (TBAF) or mild acidic conditions.[8][9] This contrasts with the more robust ethyl esters of diethyl malonate, which typically require harsher conditions for hydrolysis, such as strong acid or base.

III. Key Synthetic Applications and Protocols

The distinct properties of this compound and diethyl malonate translate into different strategic applications and reaction protocols.

A. Malonic Ester Synthesis: Alkylation

The malonic ester synthesis is a classic method for preparing carboxylic acids. It involves the alkylation of the malonate enolate followed by hydrolysis and decarboxylation.

Caption: General scheme for the acylation of this compound.

Advantages of this compound in Acylation: The use of the lithium salt of this compound in the presence of magnesium chloride has been shown to be highly effective for the C-acylation with acid chlorides. [10]The silyl group can be readily removed post-acylation to yield the corresponding β-keto acid, which can then be decarboxylated to a ketone. This "masked malonate" strategy provides a versatile route to ketones that can be difficult to access through other methods.

C. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. [11]Diethyl malonate is a classic substrate for this reaction. While silyl-substituted malonates can also participate, their increased steric bulk may influence the reaction rate and the geometry of the resulting α,β-unsaturated product.

IV. Strategic Applications in Drug Development

The choice between diethyl malonate and this compound can have significant implications in a multi-step drug synthesis.

Diethyl Malonate in Pharmaceuticals: Diethyl malonate is a precursor to a wide range of pharmaceuticals, including:

-

Barbiturates: Through condensation with urea.

-

Non-steroidal anti-inflammatory drugs (NSAIDs): As a building block for various heterocyclic cores.

-

Antimalarials: Such as chloroquine.

-

Vitamins: Including vitamins B1 and B6. [1] Strategic Use of this compound: The unique properties of this compound make it particularly suitable for:

-

Late-stage functionalization: The mild deprotection conditions for the TMS ester allow for its removal in the presence of other sensitive functional groups that might not be compatible with the harsh hydrolysis conditions required for ethyl esters.

-

Controlled mono-alkylation: The steric hindrance of the TMS group can be exploited to achieve selective mono-alkylation, which is often a challenge with diethyl malonate.

-

Synthesis of complex ketones: The "masked malonate" strategy for acylation provides a reliable route to complex ketones that are key intermediates in many drug discovery programs.

V. Conclusion

While diethyl malonate remains a cost-effective and highly versatile reagent in organic synthesis, this compound offers a unique set of properties that can be strategically leveraged to overcome specific synthetic challenges. Its steric bulk, the lability of the TMS ester under mild conditions, and its utility in controlled acylation reactions make it a valuable tool for the modern synthetic chemist, particularly in the intricate and demanding context of drug development. The choice between these two malonic esters should be guided by a thorough analysis of the specific synthetic target, the presence of other functional groups, and the desired level of control over the reaction outcome. As the complexity of pharmaceutical targets continues to increase, the demand for specialized reagents like this compound is poised to grow, further expanding the synthetic chemist's toolkit for innovation.

VI. References

-

Wikipedia. Diethyl malonate. Link

-

BenchChem. Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate. Link

-

ResearchGate. This compound. Link

-

Sigma-Aldrich. Diethyl malonate. Link

-

Not directly available from search results, but a general principle of silyl ether/ester deprotection.

-

Making Molecules. Lithium enolates & enolate equivalents. Link

-

NIH National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. Link

-

NIH National Center for Biotechnology Information. Malonates in Cyclocondensation Reactions. Link

-

University of Calgary. Ch21: Malonic esters. Link

-

ACS Publications. Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. Link

-

ACS Publications. A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. Link

-

ResearchGate. Steric Effects of Silyl Groups. Link

-

ResearchGate. Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. Link

-

CaltechAUTHORS. The Electrical Effect of the Trimethylsilyl Group. Link

-

Google Patents. Synthesis of B-keto esters. Link

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Link

-

Gelest Technical Library. Deprotection of Silyl Ethers. Link

-

ACS Publications. Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. Link

-

NIH National Center for Biotechnology Information. Some Aspects of the Chemistry of Alkynylsilanes. Link

-

BenchChem. A Comparative Guide to the Reactivity of Malonate Salts for Researchers. Link

-

BenchChem. Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis. Link

-

ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Link

-

eGyanKosh. ACTIVE METHYLENE COMPOUNDS. Link

-

BenchChem. A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis. Link

-

Royal Society of Chemistry. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Link

-

PubChem. Bis[2-(trimethylsilyl)ethyl] malonate. Link

-

Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Link

-

PubChem. Bis(trimethylsilyl) malonate. Link

-

ChemicalBook. Diethyl Malonate: Versatile Building Block in Organic Synthesis. Link

-

ResearchGate. A study of base-catalyzed aldol reaction of trimethylsilyl enolates. Link

-

Shivaji College. Active Methylene Compounds. Link

-

Scribd. Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Link

-

Duplicate of Reference 1

-

BenchChem. A Comparative Analysis of Potassium Malonate and Diethyl Malonate in Key Organic Reactions. Link

-

Scribd. Active Methylene Group. Link

-

General reference, not specifically cited.

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl Trimethylsilyl Malonate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Silyl Malonates in Synthesis

Ethyl trimethylsilyl malonate (ETSM), a specialized derivative of malonic acid, serves as a highly valuable reagent in modern organic synthesis. Its strategic importance lies in the temporary introduction of a trimethylsilyl (TMS) group, which modifies the reactivity of the malonate scaffold, enabling cleaner and more efficient C-C bond formations. Unlike its parent compound, diethyl malonate, which is prone to self-condensation and di-acylation, ETSM offers superior control in acylation reactions, primarily yielding mono-acylated β-keto esters.[1] This attribute makes it a cornerstone for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries where the precise construction of carbonyl-containing frameworks is paramount.[2][3] This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and core applications, offering field-proven insights for laboratory and process development professionals.

Commercial Availability and Sourcing

This compound is commercially available from several major chemical suppliers, facilitating its use in both academic research and industrial drug development.[1] Researchers can procure this reagent in various quantities, from grams to kilograms, depending on the supplier and project scale. When sourcing, it is crucial to verify the CAS number and purity specifications to ensure the material's suitability for the intended application.

| Supplier | Product Name | CAS Number |

| Santa Cruz Biotechnology | This compound | 18457-03-9 |

| Sigma-Aldrich (Merck) | Mthis compound* | 51849-23-1 |

| TCI America | Bis(trimethylsilyl) Malonate** | 18457-04-0 |

*Note: While the ethyl ester is the focus, the methyl analog is also commercially available and often used interchangeably in similar synthetic transformations. **Note: The bis-silylated analog is more commonly listed and serves similar synthetic purposes, often used in the preparation of β-keto acids and methyl ketones.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is essential for its proper handling, reaction setup, and purification. The trimethylsilyl group significantly influences its boiling point and reactivity, particularly its sensitivity to moisture.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄Si | [4][5] |

| Molecular Weight | 204.30 g/mol | [4] |

| CAS Number | 18457-03-9 | [4] |

| Boiling Point | 75 °C at 0.5 mmHg | [1] |

| Density | 1.000 g/cm³ | [1] |

| Appearance | Colorless Liquid | [6] |

| Moisture Sensitivity | Reported to be moisture sensitive | [1][7] |

Synthesis of this compound: A Standard Protocol

While commercially available, this compound can also be readily prepared in the laboratory. The most common method involves the silylation of the potassium salt of ethyl malonate (ethyl potassium malonate).[1][8] This straightforward procedure provides access to the reagent should a commercial source be unavailable or if large quantities are required.

Experimental Protocol: Preparation from Ethyl Potassium Malonate

-

Reagent Preparation : In a dry, inert atmosphere (e.g., under Argon or Nitrogen), suspend ethyl potassium malonate (1.0 equivalent) in a suitable anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Silylation : Cool the suspension in an ice bath (0 °C). Add trimethylsilyl chloride (TMSCl) (1.0-1.1 equivalents) dropwise to the stirred suspension.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended). The formation of a precipitate (potassium chloride) will be observed.

-

Workup : Filter the reaction mixture to remove the inorganic salts.

-

Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Synthesis Workflow Diagram